molecular formula C20H18N4OS B494475 2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one

2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B494475
M. Wt: 362.4g/mol
InChI Key: ZHWNDLKNIVYXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with aromatic aldehydes to form the benzothiazole ring . This is followed by the reaction with hydrazine derivatives to form the pyrazolone ring .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis . In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific structural features that confer distinct biological activities. Its combination of benzothiazole and pyrazolone rings, along with the propylimino group, enhances its potential as a versatile compound in various scientific applications .

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-phenyl-4-(propyliminomethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C20H18N4OS/c1-2-12-21-13-15-18(14-8-4-3-5-9-14)23-24(19(15)25)20-22-16-10-6-7-11-17(16)26-20/h3-11,13,23H,2,12H2,1H3

InChI Key

ZHWNDLKNIVYXEE-UHFFFAOYSA-N

SMILES

CCCN=CC1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4

Canonical SMILES

CCCN=CC1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4

Origin of Product

United States

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